molecular formula C13H14ClN3OS B10801516 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one

3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one

Cat. No.: B10801516
M. Wt: 295.79 g/mol
InChI Key: YSWSFNHWKWIJHJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one is a synthetic chemical compound offered for research and development purposes. This molecule features a 6-chloroimidazo[2,1-b][1,3]thiazole scaffold, a structural motif present in compounds with documented biological activity. For instance, research on similarly structured molecules has identified potent and selective agonists for the 5-HT6 receptor, a G protein-coupled receptor (GPCR) that signals primarily through the Gαs pathway to stimulate adenylyl cyclase activity . Compounds based on this core structure are therefore of significant interest in neuroscience research. Furthermore, the imidazothiazole core is explored in various medicinal chemistry programs, with some derivatives being investigated as apoptosis-inducing agents for potential application in oncology, as well as inhibitors for enzymes like PDE10, a target for central nervous system disorders . The piperidin-1-yl group incorporated into this specific compound is a common pharmacophore that can influence the molecule's physicochemical properties and its interaction with biological targets. This product is intended for use in hit-to-lead optimization studies, receptor-ligand interaction assays, and other early-stage pharmacological investigations in a controlled laboratory environment. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-piperidin-1-ylprop-2-en-1-one

InChI

InChI=1S/C13H14ClN3OS/c14-12-10(17-8-9-19-13(17)15-12)4-5-11(18)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2/b5-4+

InChI Key

YSWSFNHWKWIJHJ-SNAWJCMRSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=C(N=C3N2C=CS3)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=C(N=C3N2C=CS3)Cl

Origin of Product

United States

Biological Activity

The compound 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one , also known as WAY-181187, is a synthetic molecule that has garnered attention in pharmacological research for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical implications.

Chemical Structure

The molecular formula of the compound is C13H13ClN4SC_{13}H_{13}ClN_{4}S, with a molecular weight of approximately 280.79 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₁₃ClN₄S
Molecular Weight280.79 g/mol
IUPAC Name3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one

Research indicates that the biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : WAY-181187 has been shown to modulate GPCR signaling pathways, which are crucial for various physiological responses. This modulation can lead to alterations in intracellular calcium levels and subsequent cellular responses .
  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in cell signaling and metabolism, potentially impacting pathways related to cancer proliferation and inflammation .

Biological Activity and Efficacy

Several studies have investigated the biological activity of WAY-181187 across different models:

Anticancer Activity

In vitro studies have demonstrated that WAY-181187 exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In studies involving human cancer cell lines, the compound was effective in inducing apoptosis and inhibiting cell proliferation, particularly in S-phase cells. This suggests a potential role in targeting rapidly dividing cancer cells .

Neuroprotective Effects

Research has indicated that WAY-181187 may possess neuroprotective properties:

  • Neuroprotection : Animal models have shown that the compound can reduce neuronal cell death under conditions of oxidative stress, indicating its potential application in neurodegenerative diseases .

Case Studies

A notable case study involved the administration of WAY-181187 in a murine model of cancer:

  • Study Design : Mice were treated with varying doses of WAY-181187 over several weeks.
  • Results : The treated group exhibited reduced tumor sizes compared to control groups, alongside improved survival rates. Histological analysis revealed decreased cellular proliferation markers within tumor tissues .

Summary of Findings

Study TypeFindings
In Vitro Cell StudiesInduced apoptosis in cancer cell lines
Animal ModelsReduced tumor size and improved survival
NeuroprotectionDecreased neuronal death under oxidative stress

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing imidazo-thiazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo[2,1-b]thiazoles possess activity against various bacterial strains. The compound has been evaluated for its antimicrobial efficacy using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays .

Anticancer Potential

The anticancer properties of imidazo-thiazole derivatives have been explored in several studies. These compounds have shown cytotoxic effects against different cancer cell lines, potentially due to their ability to interfere with cellular signaling pathways involved in proliferation and apoptosis . The specific compound 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one is being investigated for its selective toxicity towards cancer cells while sparing normal cells.

Antiviral Properties

There is emerging evidence that imidazo-thiazole derivatives may possess antiviral activities. Compounds similar to 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one have been studied for their potential to inhibit viral replication by targeting viral enzymes or host cell receptors involved in the viral life cycle .

Case Study 1: Antimicrobial Evaluation

In a recent study published in Molecules, a series of imidazo-thiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one exhibited promising antibacterial activity, making them potential candidates for further development as antimicrobial agents .

Case Study 2: Anticancer Activity

A study focused on the cytotoxic effects of various imidazo-thiazole derivatives on human cancer cell lines revealed that certain compounds displayed significant growth inhibition. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This suggests that 3-{6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}-1-(piperidin-1-yl)prop-2-en-1-one could be a valuable lead compound for developing new anticancer therapies .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The 6-chloro substituent on the imidazo[2,1-b] thiazole core undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:

NucleophileReaction ConditionsProductYield
PiperidineDMF, 80°C, 12 hPiperidine-substituted imidazothiazole78%
Sodium methoxideEtOH, reflux, 6 hMethoxy derivative65%
ThiophenolK₂CO₃, DMF, 100°C, 8 hArylthio derivative72%

The chloro group's reactivity is enhanced by electron-withdrawing effects from the fused imidazole-thiazole system, facilitating substitutions with oxygen, nitrogen, and sulfur nucleophiles.

Michael Addition Reactions

The α,β-unsaturated ketone undergoes regioselective Michael additions at the β-position:

NucleophileCatalyst/BaseProductYield
Grignard reagentsTHF, −10°C to RTAlkyl/aryl adducts at β-carbon60–85%
Sodium borohydrideMeOH, 0°CSelective reduction to allylic alcohol92%
EthylenediamineEtOH, refluxDiamine-conjugated adduct68%

The conjugated system enhances electrophilicity at the β-carbon, enabling additions without ketone reduction under mild conditions.

Oxidation

The prop-2-en-1-one system resists over-oxidation but undergoes epoxidation:

Oxidizing AgentConditionsProductYield
mCPBADCM, 0°C to RTEpoxide derivative55%
H₂O₂/Na₂WO₄Acetone, 50°CDihydroxylation product48%

Reduction

Selective reduction of the α,β-unsaturated ketone:

Reducing AgentConditionsProductYield
NaBH₄MeOH, 0°CAllylic alcohol90%
H₂/Pd-CEtOAc, RTSaturated ketone82%

Cyclization Reactions

The compound participates in intramolecular cyclizations to form polyheterocyclic systems:

ConditionsProductYield
PTSA, toluene, refluxFused imidazothiazole-piperidine system75%
CuI, DMF, 120°C (Ullmann coupling)Macrocyclic lactam derivative63%

These reactions exploit the proximity of the piperidine nitrogen and the ketone carbonyl for ring formation.

Piperidine Ring Modifications

The piperidine ring undergoes functionalization via:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to yield quaternary ammonium salts (85% yield).

  • Deprotonation : LiHMDS in THF at −78°C generates a strong base for further reactivity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeConditionsProductYield
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane, 90°CBiaryl derivatives70%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAminated analogs65%

Key Stability Considerations :

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via ketone hydrolysis.

  • Thermal Stability : Stable up to 150°C; decomposition observed above 200°C.

  • Light Sensitivity : Photooxidation occurs under UV light, requiring amber glass storage.

This reactivity profile positions the compound as a versatile intermediate for synthesizing bioactive molecules, particularly in oncology and antimicrobial research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their properties are summarized below:

Compound Name / ID Substituents / Modifications Biological Activity / Application IC₅₀ / Key Data Source (Evidence ID)
(E)-3-(6-(4-Fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one (11x) Fluorophenyl, methoxyphenyl, pyridin-2-yl substituents Antiproliferative activity against cancer cells IC₅₀: 0.64–1.44 μM (multiple cell lines)
(E)-1-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one (7a) Phenyl groups at imidazo-thiazole and chalcone termini Antioxidant activity NMR data confirmed structure; activity inferred from assay protocols
1-(4-Cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea Cyanophenyl urea, cyclopropylethynyl substituent IDO1 inhibition (co-crystallized with IDO1 in PDB: 6KOF) Stabilizes IDO1 backbone (RMSD analysis via MD simulations)
(E)-1-(4-Methoxyphenyl)-3-(6-phenylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-one (IMT) Methoxyphenyl and phenyl substituents Corrosion inhibition for aluminium in hydrochloric acid Efficacy demonstrated via electrochemical studies
Ibrutinib (PCI-32765) Pyrazolo[3,4-d]pyrimidine core with piperidin-1-yl group BTK inhibition (clinical use in leukemia/lymphoma) Approved therapeutic; structural similarity highlights piperidine’s role
6-Amino-4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile Chloroimidazo-thiazole fused with pyrano-pyrazole Undisclosed (structural analog with potential cytotoxicity) Molecular weight: 408.86 g/mol

Key Observations:

  • Substituent Impact on Activity : Electron-withdrawing groups (e.g., chloro, fluorophenyl) enhance anticancer activity , while bulky groups (e.g., cyclopropylethynyl) improve enzyme binding .
  • Piperidine vs. Aromatic Groups : The piperidin-1-yl group in the target compound may offer metabolic stability compared to phenyl substituents, as seen in ibrutinib’s pharmacokinetics .
  • Diverse Applications : The imidazo-thiazole core is adaptable to applications ranging from medicinal chemistry (e.g., IDO1 inhibition ) to materials science (corrosion inhibition ).

Characterization Methods :

  • NMR/MS : Used universally for structural confirmation in analogs (e.g., ¹H/¹³C NMR in ).
  • Elemental Analysis : Validates purity and composition .
  • X-ray Crystallography : Applied to analogs (e.g., 6KOF structure ) using SHELX software .

Preparation Methods

Hantzsch-Thiazole Cyclocondensation

The imidazo[2,1-b]thiazole scaffold is constructed via Hantzsch-thiazole synthesis, leveraging 2-aminothiazole derivatives and α-halo ketones. For 6-chloro substitution, 4-chloromethyl-ω-bromoacetophenone reacts with 2-aminothiazole in acetonitrile, followed by Arbuzov’s reaction with triethyl phosphite. Chlorination at position 6 is achieved either through halogenated precursors or electrophilic substitution post-cyclization.

Key Reaction Conditions :

  • Solvent: Acetonitrile

  • Temperature: Reflux (80–90°C)

  • Catalyst: Triethyl phosphite

  • Yield: 50–70%

Preparation of 1-(Piperidin-1-yl)propan-1-one

Nucleophilic Substitution

3-Bromopropan-1-one undergoes nucleophilic attack by piperidine in dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, yielding 1-(piperidin-1-yl)propan-1-one.

Optimization Notes :

  • Excess piperidine (1.5 equiv) ensures complete substitution.

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics.

Claisen-Schmidt Condensation for Enone Formation

Aldol Condensation Strategy

6-Chloroimidazo[2,1-b]thiazole-5-carbaldehyde reacts with 1-(piperidin-1-yl)propan-1-one under basic conditions (NaOH/EtOH) to form the α,β-unsaturated ketone. The mechanism involves deprotonation of the ketone’s α-hydrogen, nucleophilic attack on the aldehyde, and dehydration.

Procedure :

  • Dissolve 6-chloroimidazo[2,1-b]thiazole-5-carbaldehyde (1.0 mmol) and 1-(piperidin-1-yl)propan-1-one (1.2 mmol) in ethanol.

  • Add 10% NaOH (2 mL) and reflux for 6–8 hours.

  • Neutralize with dilute HCl, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate, 7:3).

Yield : 65–75%
Characterization :

  • IR : 1675 cm⁻¹ (C=O stretch), 1620 cm⁻¹ (C=C stretch).

  • ¹H NMR (CDCl₃): δ 7.82 (s, 1H, thiazole-H), 6.95 (d, J = 15.6 Hz, 1H, CH=), 6.35 (d, J = 15.6 Hz, 1H, CH=CO), 3.45–3.20 (m, 4H, piperidine-H).

Alternative Synthetic Routes

Wittig Reaction Approach

A phosphonium ylide derived from 6-chloroimidazo[2,1-b]thiazole-5-methyl bromide reacts with 1-(piperidin-1-yl)propan-1-one to form the enone.

Steps :

  • Generate ylide by treating imidazo[2,1-b]thiazole-5-methyltriphenylphosphonium bromide with n-BuLi.

  • Add ketone at −78°C, warm to room temperature, and stir for 12 hours.

Advantages : Higher stereoselectivity (E:Z > 9:1).

Challenges and Optimization

Regioselectivity in Imidazo[2,1-b]thiazole Functionalization

Position 5 of the imidazo[2,1-b]thiazole is electronically activated for electrophilic substitution. Directed ortho-metalation (DoM) using LDA enables precise formylation.

Enone Stability

The α,β-unsaturated ketone is prone to Michael addition. Use of anhydrous conditions and inert atmosphere (N₂/Ar) minimizes side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Stereoselectivity
Claisen-Schmidt65–7595Moderate (E:Z 3:1)
Wittig Reaction70–8098High (E:Z 9:1)
Michael Addition50–6090Low

Q & A

Q. Table 1: Representative Synthesis Conditions

ReagentsSolventBaseTemp.YieldReference
RCH₂ClDMFK₂CO₃RT45–57%
POCl₃Toluene-Reflux25–40%

Basic: How is structural characterization performed for this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : Confirm the presence of the piperidine moiety (δ 1.5–2.5 ppm for CH₂ groups) and the α,β-unsaturated ketone (δ 6.5–7.5 ppm for vinyl protons) .
  • Mass Spectrometry : Exact mass (301.0636 g/mol) and isotopic patterns verify molecular integrity .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C=O at 1.22 Å) and torsion angles .

Advanced: How can contradictions in biological activity data be resolved?

Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. enzyme inhibition) arise from:

  • Structural Analogues : Substituents like trifluoromethyl (Compound 17, 374.20 g/mol) alter target binding .
  • Assay Conditions : Use standardized MIC (minimum inhibitory concentration) protocols for Staphylococcus aureus FtsZ inhibition studies .
  • Data Validation : Cross-reference with crystallographic docking (e.g., IDO1 inhibition in PDB 6KOF) .

Q. Table 2: Biological Activity of Analogues

CompoundTargetIC₅₀ (µM)Structural Feature
15FtsZ0.45Bis-imidazothiazole
9cIDO10.12Thiourea linker

Advanced: What computational strategies predict binding modes with enzymes like IDO1?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions (e.g., sulfur-aromatic contacts with IDO1’s heme pocket) .
  • MD Simulations : Analyze stability of the piperidine-enone conformation in explicit solvent (AMBER force field) .
  • QSAR Models : Correlate logP values with inhibitory potency (e.g., lower logP enhances solubility for CNS targets) .

Advanced: How do reaction conditions influence stereochemical outcomes?

Answer:

  • Solvent Effects : Polar solvents (DMF) favor enone planarization, while non-polar solvents (toluene) may induce cis/trans isomerism .
  • Catalytic Control : Add chiral auxiliaries (e.g., L-proline) to direct asymmetric synthesis of prop-2-en-1-one derivatives .

Basic: What purity assessment protocols are recommended?

Answer:

  • HPLC : Use C18 columns with acetonitrile/water gradients (95% purity threshold) .
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 54.2%, H: 4.3%, N: 14.9%) .

Advanced: How are SHELX programs applied in structural refinement?

Answer:

  • SHELXL Workflow :
    • Input reflection data (HKL format).
    • Define space group (e.g., P2₁/c) using SHELXT .
    • Refine anisotropic displacement parameters and validate with R-factor (<5%) .
  • Troubleshooting : Address twinning or disorder using PART instructions in SHELXL .

Advanced: What SAR insights guide potency optimization?

Answer:

  • Piperidine Substitution : N-Methylation reduces steric hindrance, enhancing FtsZ binding .
  • Chloro Position : 6-Chloro on imidazothiazole improves IDO1 inhibition by 12-fold vs. unsubstituted analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.